3-(4-bromobenzyl)-4H-chromen-4-one
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Overview
Description
3-(4-bromobenzyl)-4H-chromen-4-one is an organic compound that belongs to the class of chromones Chromones are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-bromobenzyl)-4H-chromen-4-one typically involves a multi-step process. One common method includes the bromination of benzyl alcohol to form 4-bromobenzyl alcohol, followed by its conversion to 4-bromobenzyl chloride. This intermediate is then reacted with chromone under specific conditions to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve continuous-flow protocols for bromination reactions, which are activated using household compact fluorescent lamps (CFLs) and acetonitrile as the solvent. This method avoids hazardous chlorinated solvents and allows for efficient production .
Chemical Reactions Analysis
Types of Reactions
3-(4-bromobenzyl)-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: The bromobenzyl group can be oxidized to form corresponding aldehydes or acids.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The bromine atom in the bromobenzyl group can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides are used under basic conditions
Major Products Formed
Oxidation: 4-bromobenzaldehyde or 4-bromobenzoic acid.
Reduction: 4-bromobenzyl alcohol.
Substitution: Various substituted benzyl derivatives
Scientific Research Applications
3-(4-bromobenzyl)-4H-chromen-4-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential anti-inflammatory and neuroprotective properties.
Industry: Utilized in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 3-(4-bromobenzyl)-4H-chromen-4-one involves its interaction with specific molecular targets. For instance, as a COX inhibitor, it binds to the active site of the enzyme, preventing the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation . The bromobenzyl group enhances its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
4-bromobenzyl chloride: Used as an intermediate in organic synthesis.
4-bromobenzaldehyde: Involved in the synthesis of Schiff bases and other aromatic compounds.
4-bromobenzyl alcohol: A precursor in the synthesis of various organic molecules
Uniqueness
3-(4-bromobenzyl)-4H-chromen-4-one is unique due to its chromone backbone, which imparts distinct biological activities.
Properties
CAS No. |
82018-88-0 |
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Molecular Formula |
C16H11BrO2 |
Molecular Weight |
315.16 g/mol |
IUPAC Name |
3-[(4-bromophenyl)methyl]chromen-4-one |
InChI |
InChI=1S/C16H11BrO2/c17-13-7-5-11(6-8-13)9-12-10-19-15-4-2-1-3-14(15)16(12)18/h1-8,10H,9H2 |
InChI Key |
BBZYDRSZLIIBQV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=CO2)CC3=CC=C(C=C3)Br |
Origin of Product |
United States |
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